tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate tert-Butyl (2-(Dimethylamino)-2-oxoethyl)carbamate is an intermediate used to synthesize (±)-Kainic Acid, a neuroexcitatory chemical that is selective for the kainic acid receptor.

Brand Name: Vulcanchem
CAS No.: 72287-76-4
VCID: VC20888047
InChI: InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13)
SMILES: CC(C)(C)OC(=O)NCC(=O)N(C)C
Molecular Formula: C9H18N2O3
Molecular Weight: 202.25 g/mol

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

CAS No.: 72287-76-4

Cat. No.: VC20888047

Molecular Formula: C9H18N2O3

Molecular Weight: 202.25 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate - 72287-76-4

Specification

CAS No. 72287-76-4
Molecular Formula C9H18N2O3
Molecular Weight 202.25 g/mol
IUPAC Name tert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
Standard InChI InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13)
Standard InChI Key PIHHWCMBAMTJAK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCC(=O)N(C)C
Canonical SMILES CC(C)(C)OC(=O)NCC(=O)N(C)C

Introduction

Chemical Identity and Structure

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate (CAS: 72287-76-4) is an organic compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . The compound features three main structural components: a tert-butyl group connected to a carbamate moiety, which is linked to a 2-oxoethyl group substituted with a dimethylamine group. This structure grants the molecule distinctive chemical properties and reactivity patterns.

The compound's structure can be represented through various chemical notations, summarized in Table 1.1.

Table 1.1: Chemical Identity Parameters of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate

ParameterValue
IUPAC Nametert-butyl N-[2-(dimethylamino)-2-oxoethyl]carbamate
CAS Number72287-76-4
Molecular FormulaC9H18N2O3
Molecular Weight202.25 g/mol
Standard InChIInChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)10-6-7(12)11(4)5/h6H2,1-5H3,(H,10,13)
Standard InChIKeyPIHHWCMBAMTJAK-UHFFFAOYSA-N
SMILESCC(C)(C)OC(=O)NCC(=O)N(C)C
Synonymstert-Butyl N-[(dimethylcarbamoyl)methyl]carbamate; Boc-Gly-NMe2
PubChem CID11401437

The compound's structure incorporates several functional groups that define its chemical behavior, including the carbamate group (–NH–COO–), which serves as a protected amine, and the dimethylamide group (–CON(CH3)2), which contributes to its solubility characteristics and potential hydrogen bonding interactions .

Physical and Chemical Properties

The physical and chemical properties of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate are crucial for understanding its behavior in various chemical reactions and applications. While specific experimental data on certain physical properties is limited in the literature, several properties can be inferred from its structure and similar compounds.

Chemical Properties

The chemical properties of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate are largely determined by its functional groups:

  • Carbamate Group: Susceptible to hydrolysis under acidic or basic conditions

  • tert-Butyl Group: Provides protection for the carbamate nitrogen and is removable under acidic conditions

  • Dimethylamide Group: Relatively stable to hydrolysis compared to simple amides

  • Reactivity: Can participate in reactions typical of protected amino derivatives, including deprotection, alkylation, and condensation reactions

These properties make tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate particularly useful in multistep synthetic pathways, especially when selective reactivity is required.

Synthesis Methods

The synthesis of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate can be achieved through several routes, each with specific advantages depending on the starting materials and desired scale.

Common Synthetic Approaches

One of the most documented synthetic routes involves reactions between appropriate amino acid derivatives and dimethylamine under controlled conditions. The typical synthesis pathway often begins with glycine derivatives, which are then modified through a series of reactions to introduce the dimethylamino and tert-butoxycarbonyl (Boc) protecting groups.

A specific synthetic route described in the literature starts from oxoacetic acid monohydrate:

  • Condensation of oxoacetic acid monohydrate with N,N-dimethylethanamine

  • Reductive amination

  • Protection with a tert-butoxycarbonyl (Boc) group to yield N-(tert-butoxycarbonyl)-N-[2-(dimethylamino)ethyl]glycine

  • Activation with 1,1′-carbonylbis-1H-imidazole

  • Treatment with (methoxyamino)methane to produce the target compound

This synthetic approach demonstrates the compound's role as an intermediate in more complex syntheses, particularly for pharmaceutically relevant compounds.

Alternative Synthetic Methods

Alternative methods for synthesizing tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate may include:

  • Direct reaction of Boc-protected glycine with dimethylamine using coupling reagents

  • Conversion of Boc-protected glycine to an activated ester followed by reaction with dimethylamine

  • Starting from tert-Butyl (2-amino-2-oxoethyl)carbamate and methylation of the primary amide

These synthetic approaches can yield varying results in terms of purity and yield, with reported yields generally ranging from 60% to 90% depending on the specific method and reaction conditions employed.

Chemical Reactions and Stability

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate can participate in various chemical reactions, largely influenced by its functional groups and their reactivity.

Hydrolysis

The compound can undergo hydrolysis under both acidic and basic conditions:

  • Acidic Hydrolysis: Leads to removal of the tert-butyl group, resulting in deprotection of the carbamate to form the free amine

  • Basic Hydrolysis: Can affect the amide bond, though this typically requires harsh conditions due to the stability of the dimethylamide group

Deprotection Reactions

The tert-butoxycarbonyl (Boc) group can be selectively removed under acidic conditions:

  • Treatment with trifluoroacetic acid (TFA) in dichloromethane

  • Hydrogen chloride in ethyl acetate or dioxane

  • Other acidic reagents such as formic acid or p-toluenesulfonic acid

These deprotection reactions are particularly important when the compound is used as an intermediate in multistep syntheses, allowing for selective unveiling of the amine functionality for subsequent reactions .

Stability Considerations

The stability of tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate under different conditions is a crucial factor for its handling, storage, and application in various reactions:

  • Temperature Stability: Generally stable at room temperature when stored properly

  • pH Sensitivity: Stable in neutral conditions but susceptible to degradation in strongly acidic or basic environments

  • Light Sensitivity: Limited information available, but generally stored away from direct light

  • Oxidative Stability: Relatively stable to mild oxidizing agents

Understanding these stability parameters is essential for determining optimal reaction conditions when using this compound in synthetic pathways.

Applications

tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate finds applications in various fields, particularly in organic synthesis and pharmaceutical research.

As a Synthetic Intermediate

The compound serves as a valuable intermediate in multistep organic syntheses, particularly in the preparation of more complex molecules with biological activity:

  • Used in the synthesis of imidazole derivatives, specifically in the preparation of (2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

  • Functions as a protected amino acid derivative in peptide synthesis

  • Provides a convenient way to introduce a protected glycine residue with modified C-terminal functionality

These applications highlight the compound's utility in constructing more complex molecular architectures with specific functional group arrangements.

Research Findings and Future Directions

Current Research Status

Research on tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate has primarily focused on its utility as a synthetic intermediate rather than on its direct biological or pharmaceutical properties. The compound appears frequently in synthetic organic chemistry literature as part of reaction schemes leading to more complex molecules .

Current research involving this compound generally falls into these categories:

  • Development of efficient synthetic routes for its preparation

  • Exploration of its reactivity under various conditions

  • Utilization as a building block in the synthesis of biologically active compounds

Future Research Directions

Several promising avenues for future research involving tert-Butyl (2-(dimethylamino)-2-oxoethyl)carbamate include:

  • Exploration of its potential as a scaffold for developing novel bioactive compounds

  • Investigation of structure-activity relationships through systematic modification of its structural elements

  • Development of more efficient and environmentally friendly synthetic routes

  • Evaluation of its potential applications in materials science and catalysis

Such research could expand the utility of this compound beyond its current applications as a synthetic intermediate.

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